molecular formula C17H18FNO4S B6413029 2-(3-t-Butylsulfamoylphenyl)-4-fluorobenzoic acid CAS No. 1262007-57-7

2-(3-t-Butylsulfamoylphenyl)-4-fluorobenzoic acid

Cat. No.: B6413029
CAS No.: 1262007-57-7
M. Wt: 351.4 g/mol
InChI Key: XUCLFQCOQLPXKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-t-Butylsulfamoylphenyl)-4-fluorobenzoic acid is an organic compound that features a benzoic acid core substituted with a fluorine atom and a sulfamoyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-t-Butylsulfamoylphenyl)-4-fluorobenzoic acid typically involves multi-step organic reactions. One common route includes:

    Nitration: of 4-fluorobenzoic acid to introduce a nitro group.

    Reduction: of the nitro group to an amine.

    Sulfonation: of the amine with tert-butylsulfonyl chloride to form the sulfamoyl group.

    Coupling: the sulfamoyl-substituted phenyl ring with the benzoic acid core.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group.

    Reduction: The nitro group in intermediates can be reduced to an amine.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium methoxide or other strong nucleophiles.

Major Products:

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Replacement of the fluorine atom with nucleophiles.

Scientific Research Applications

2-(3-t-Butylsulfamoylphenyl)-4-fluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Potential use in the development of enzyme inhibitors.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism by which 2-(3-t-Butylsulfamoylphenyl)-4-fluorobenzoic acid exerts its effects involves interactions with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s stability and binding affinity.

Comparison with Similar Compounds

    4-Fluorobenzoic acid: Lacks the sulfamoyl group, making it less versatile in certain applications.

    3-t-Butylsulfamoylbenzoic acid: Lacks the fluorine atom, which may affect its stability and reactivity.

Uniqueness: 2-(3-t-Butylsulfamoylphenyl)-4-fluorobenzoic acid is unique due to the combination of the fluorine atom and the sulfamoyl group, which provides a balance of stability, reactivity, and potential biological activity.

Properties

IUPAC Name

2-[3-(tert-butylsulfamoyl)phenyl]-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO4S/c1-17(2,3)19-24(22,23)13-6-4-5-11(9-13)15-10-12(18)7-8-14(15)16(20)21/h4-10,19H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCLFQCOQLPXKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=C(C=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.